

Application Notes and Protocols: Claisen Condensation in the Synthesis of Isoxazole Precursors

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Compound of Interest

Compound Name: 2-(5-Isoxazolyl)phenol

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Introduction

The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds, including the anti-inflammatory drug parecoxib and the antibiotic sulfamethoxazole. A robust and versatile method for the synthesis of isoxazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds and provides an efficient pathway to these critical 1,3-dicarbonyl isoxazole precursors, such as β -diketones and β -keto esters.

This application note details the use of the Claisen condensation, particularly the mixed Claisen condensation, for the synthesis of β -diketones, which are subsequently cyclized to form substituted isoxazoles. We provide detailed experimental protocols for the synthesis of a model β -diketone, benzoylacetone, and its conversion to 3-methyl-5-phenylisoxazole.

Data Presentation: Synthesis of Isoxazole Precursors and Isoxazoles

The following table summarizes quantitative data for the synthesis of β -diketones via Claisen-type condensations and their subsequent cyclization to isoxazoles.

| Precursor Synthesis Step | Ketone Reactant | Ester Reactant | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
|---|-----------------|----------------|-----------------|----------------|----------|------------|-----------|-----------|
| Mixed Claisen Condensation | Acetophenone | Ethyl Acetate | Sodium Ethoxide | Toluene | 2 | Reflux | 65-70 | |
| Cyclization | Benzoyl acetone | - | - | Ethanol | 4 | Reflux | 85-90 | |
| Claisen - Schmidt Condensation (Chalcone formation) | Acetophenone | Benzaldehyde | NaOH | Ethanol /Water | 4 | 25 | 96 | [1] |
| Cyclization of Chalcone | Chalcone | - | KOH | Ethanol | 12 | Reflux | 45-63 | |

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylbutane-1,3-dione (Benzoylacetone) via Mixed Claisen Condensation

This protocol describes the base-catalyzed condensation of acetophenone and ethyl acetate to form the β -diketone, benzoylacetone.

Materials:

- Sodium metal
- Absolute Ethanol
- Toluene, anhydrous
- Acetophenone
- Ethyl Acetate, anhydrous
- Hydrochloric acid (HCl), 10% aqueous solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser and dropping funnel
- Heating mantle
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Preparation of Sodium Ethoxide:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2.3 g (100 mmol) of sodium metal to 50 mL of absolute ethanol. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.
- **Solvent Exchange:** Add 100 mL of anhydrous toluene to the flask and remove the ethanol by distillation. This leaves a solution of sodium ethoxide in toluene.
- **Condensation Reaction:** To the stirred solution of sodium ethoxide, add a mixture of 12.0 g (100 mmol) of acetophenone and 13.2 g (150 mmol) of anhydrous ethyl acetate dropwise at

a rate that maintains a gentle reflux.

- After the addition is complete, continue to reflux the reaction mixture for 2 hours.
- Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
- Acidify the aqueous layer to pH 5 with a 10% HCl solution.
- Extract the aqueous layer with three 50 mL portions of diethyl ether.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol-water to yield pure benzoylacetone. The expected yield is approximately 10.5-11.4 g (65-70%).

Characterization Data for Benzoylacetone:

- Appearance: White to pale yellow crystalline solid.
- ^1H NMR (CDCl_3): δ 2.20 (s, 3H, CH_3), 6.15 (s, 1H, enol CH), 7.40-7.50 (m, 3H, Ar-H), 7.90-8.00 (m, 2H, Ar-H), \sim 16.0 (br s, 1H, enol OH). Note: Benzoylacetone exists as a mixture of keto and enol tautomers.
- ^{13}C NMR (CDCl_3): δ 25.0 (CH_3), 96.0 (enol CH), 127.0, 128.5, 132.5, 135.0 (aromatic C), 185.0 (enol C-OH), 195.0 (keto C=O).^[2]

Protocol 2: Synthesis of 3-Methyl-5-phenylisoxazole from Benzoylacetone

This protocol outlines the cyclization of the synthesized β -diketone with hydroxylamine hydrochloride to form the corresponding isoxazole.

Materials:

- Benzoylacetone

- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate
- Ethanol
- Water
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Beaker
- Buchner funnel and filter paper

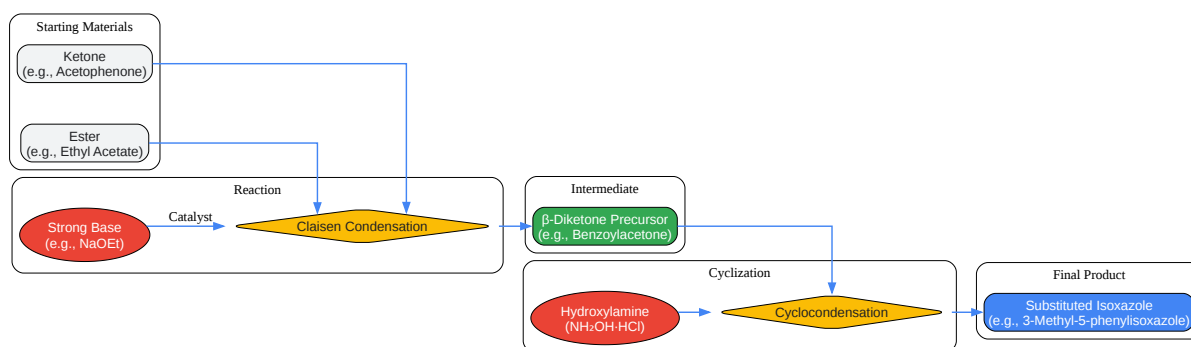
Procedure:

- Reaction Setup: In a 100 mL round-bottom flask, dissolve 8.1 g (50 mmol) of benzoylacetone in 50 mL of ethanol.
- To this solution, add 4.2 g (60 mmol) of hydroxylamine hydrochloride and 4.9 g (60 mmol) of sodium acetate.
- Cyclization: Heat the reaction mixture to reflux with stirring for 4 hours.
- Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
- A solid precipitate of 3-methyl-5-phenylisoxazole will form.
- Purification: Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.
- The crude product can be recrystallized from ethanol to yield pure 3-methyl-5-phenylisoxazole as white crystals. The expected yield is approximately 6.8-7.2 g (85-90%).

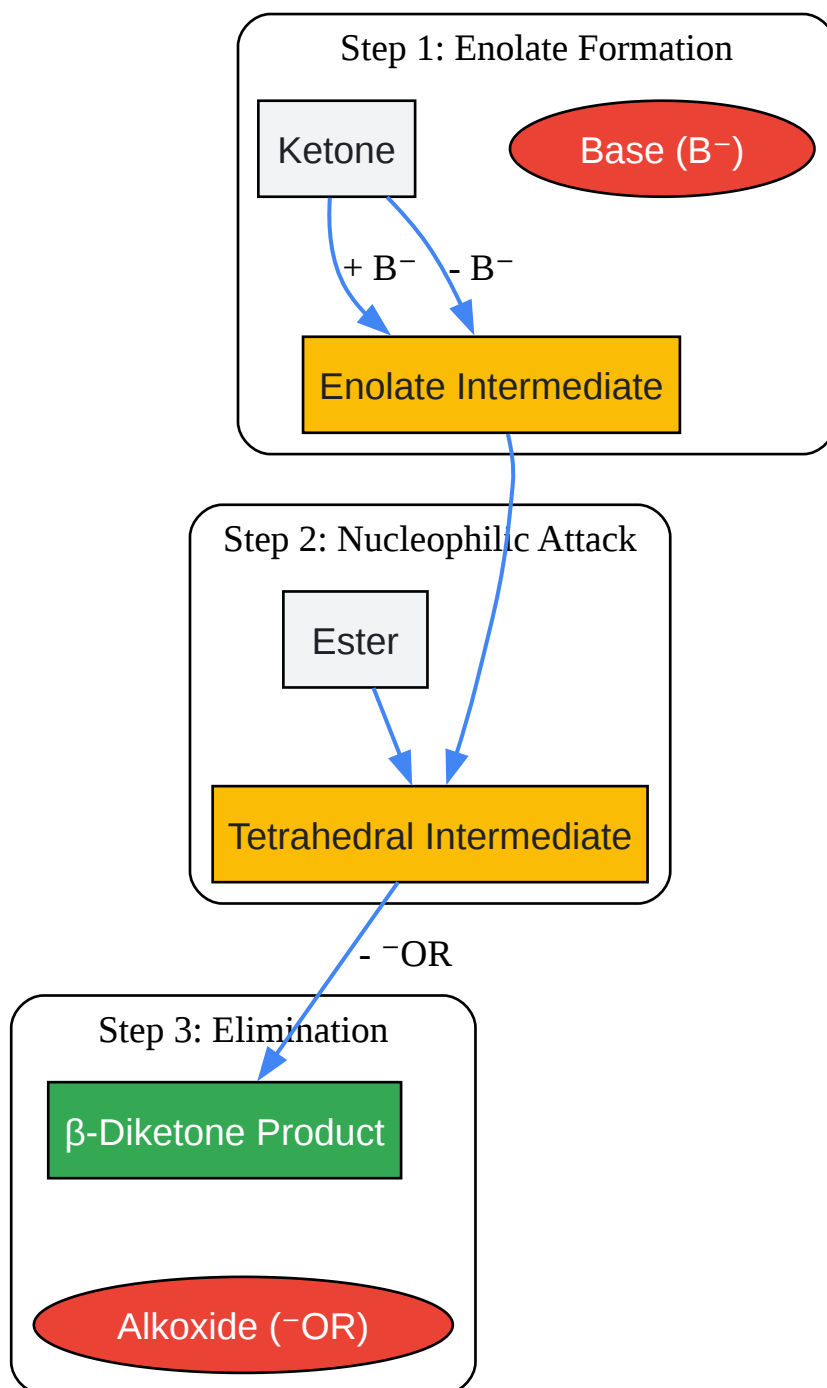
Characterization Data for 3-Methyl-5-phenylisoxazole:

- Appearance: White crystalline solid.[3]
- Melting Point: 63-68 °C.[4]
- ^1H NMR (CDCl_3): δ 2.35 (s, 3H, CH_3), 6.50 (s, 1H, isoxazole H-4), 7.40-7.50 (m, 3H, Ar-H), 7.75-7.85 (m, 2H, Ar-H).
- ^{13}C NMR (CDCl_3): δ 11.5 (CH_3), 97.0 (isoxazole C-4), 126.0, 128.0, 129.0, 130.0 (aromatic C), 162.0 (isoxazole C-3), 170.0 (isoxazole C-5).

Visualizations

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Caption: Experimental workflow for the synthesis of isoxazoles.



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Caption: Reaction pathway of the Claisen condensation.

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